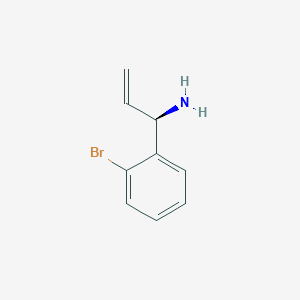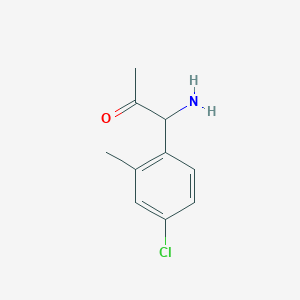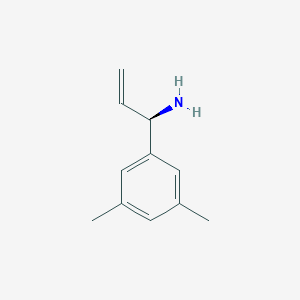![molecular formula C13H12O2S3 B13055882 4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055882.png)
4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a sulfur-containing heterocyclic compound. This compound is part of a broader class of sulfur-containing heterocycles known for their diverse biological activities and synthetic utility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiochalcones with suitable dienophiles in a hetero-Diels–Alder reaction . This reaction is carried out in tetrahydrofuran (THF) solution at elevated temperatures (around 60°C) to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, in Alzheimer’s disease research, the compound has been shown to reduce the expression of inflammatory markers such as TNF-α, COX-2, and iNOS . This reduction in inflammation helps improve synaptic function and memory retrieval in animal models.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their antitumor and antibacterial activities.
Thioxopyrimidines: These compounds also contain sulfur atoms and exhibit diverse biological activities, including antioxidant and antiviral properties.
Uniqueness
4-(phenylsulfanyl)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H12O2S3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-phenylsulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C13H12O2S3/c14-18(15)9-7-11-12(6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2 |
Clé InChI |
RLGRKHMSNPMMNF-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=C1C(C=CS2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)




![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)

![2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
